molecular formula C6H8N2O B3426964 4-(Aminomethyl)pyridin-3-OL CAS No. 55717-47-0

4-(Aminomethyl)pyridin-3-OL

Cat. No.: B3426964
CAS No.: 55717-47-0
M. Wt: 124.14 g/mol
InChI Key: SQKRQPZSEAOKMK-UHFFFAOYSA-N
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Preparation Methods

4-(Aminomethyl)pyridin-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine with an alkene or alkyne . Another method includes the hydrogenation of 3-hydroxypyridine-4-carbonitrile under a hydrogen atmosphere using a hydrogen balloon . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-(Aminomethyl)pyridin-3-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, hydroxylamine, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)pyridin-3-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridin-3-OL involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(Aminomethyl)pyridin-3-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(aminomethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRQPZSEAOKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578854
Record name 4-(Aminomethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55717-47-0, 20485-35-2
Record name 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55717-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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